3-Cyclopropyl-6-methyl-1,2-dihydropyrazin-2-one
Description
3-Cyclopropyl-6-methyl-1,2-dihydropyrazin-2-one is a heterocyclic compound featuring a pyrazinone core (a six-membered ring with two nitrogen atoms and one ketone group). The cyclopropyl and methyl substituents at positions 3 and 6, respectively, confer unique steric and electronic properties to the molecule.
Properties
Molecular Formula |
C8H10N2O |
|---|---|
Molecular Weight |
150.18 g/mol |
IUPAC Name |
3-cyclopropyl-6-methyl-1H-pyrazin-2-one |
InChI |
InChI=1S/C8H10N2O/c1-5-4-9-7(6-2-3-6)8(11)10-5/h4,6H,2-3H2,1H3,(H,10,11) |
InChI Key |
OXSMREJCDUMIHU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C(=O)N1)C2CC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-6-methyl-1,2-dihydropyrazin-2-one typically involves the cyclization of appropriate precursors. One common method is the reaction of dipeptidyl chloromethyl ketones or methyl ketones with suitable amino acids . The reaction conditions often include catalytic hydrogenation over a palladium catalyst to remove protective groups and facilitate cyclization .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropyl-6-methyl-1,2-dihydropyrazin-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: Catalytic hydrogenation can reduce double bonds or remove protective groups.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the substituents on the pyrazinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Palladium on carbon (Pd/C) is frequently used for catalytic hydrogenation.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds .
Scientific Research Applications
3-Cyclopropyl-6-methyl-1,2-dihydropyrazin-2-one has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-6-methyl-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to bind to opioid receptors, influencing pain perception pathways . The exact pathways and molecular targets can vary depending on the specific derivative and its modifications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize the properties and applications of 3-Cyclopropyl-6-methyl-1,2-dihydropyrazin-2-one, we analyze its structural and functional distinctions from related pyrazine and pyrazinone derivatives.
2-Methoxy-3-(1-methylpropyl) Pyrazine
- Molecular Formula : C₉H₁₄N₂O (vs. C₈H₁₀N₂O for the target compound) .
- Key Differences: Substituents: A methoxy group at position 2 and a branched alkyl chain (1-methylpropyl) at position 3. Applications: Primarily used as a flavoring agent (FEMA No. 3433) due to its aroma profile, contrasting with the likely pharmacological focus of the target compound . Physical Properties: Higher molecular weight (166.22 g/mol) and increased lipophilicity compared to the cyclopropyl-containing analog.
4-Methyl-5,11-dihydro-6H-dipyrido[3,2-b:2',3'-e][1,4]diazepin-6-one
- Molecular Formula : C₁₃H₁₂N₄O ().
- Key Differences: Core Structure: Contains a fused dipyridodiazepinone system, introducing additional nitrogen atoms and a seven-membered ring. Functionality: The diazepinone moiety may enhance binding to nucleic acids or proteins, differentiating its mechanism from simpler dihydropyrazinones . Applications: Listed as an impurity in pharmaceutical standards, suggesting its role as a synthetic intermediate or degradation product in drug manufacturing .
6-(2-Hydroxyethyl)-3-methyl-5-oxo-5,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxylic Acid
- Molecular Formula : C₁₀H₁₁N₅O₄ ().
- Key Differences: Heterocyclic System: Combines triazole and pyrimidine rings, increasing structural complexity and hydrogen-bonding capacity. Substituents: A hydroxyethyl group enhances water solubility, contrasting with the hydrophobic cyclopropyl group in the target compound .
Comparative Data Table
Research Findings and Implications
- Structural Flexibility vs.
- Pharmacological Potential: Simpler dihydropyrazinones like 3-Cyclopropyl-6-methyl-1,2-dihydropyrazin-2-one may offer advantages in blood-brain barrier penetration over fused-ring analogs () due to lower molecular weight and reduced polarity.
- Functional Group Trade-offs : The absence of ionizable groups (e.g., carboxylic acid in ) in the target compound may limit solubility but improve membrane permeability in drug design .
Biological Activity
3-Cyclopropyl-6-methyl-1,2-dihydropyrazin-2-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
- Molecular Formula : C8H12N2O
- Molecular Weight : 152.20 g/mol
- IUPAC Name : 3-Cyclopropyl-6-methyl-1,2-dihydropyrazin-2-one
The biological activity of 3-Cyclopropyl-6-methyl-1,2-dihydropyrazin-2-one is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Research indicates that this compound may act as an enzyme inhibitor and modulate receptor activity, which can lead to therapeutic applications in treating diseases such as cancer and inflammation.
Biological Activities
-
Anticancer Activity
- Studies have shown that compounds similar to 3-Cyclopropyl-6-methyl-1,2-dihydropyrazin-2-one can inhibit the proliferation of cancer cells. For instance, a related compound demonstrated an inhibition rate of up to 90% against prostate cancer cell lines at a concentration of 5 µM .
- The compound's structure allows it to bind effectively to the androgen receptor, which is crucial in the development of certain types of prostate cancer .
-
Anti-inflammatory Properties
- Research indicates that the compound may possess anti-inflammatory effects by inhibiting specific pathways involved in inflammation. This activity is particularly relevant in the context of chronic inflammatory diseases.
- Enzyme Inhibition
Case Study 1: Anticancer Screening
A library of compounds based on the dihydropyrazinone scaffold was synthesized and screened for anticancer activity. The results indicated that modifications at the cyclopropyl position significantly affected the inhibitory potency against cancer cell lines. Notably, compounds with electron-withdrawing groups showed enhanced activity .
Case Study 2: Anti-inflammatory Activity
In a study assessing the anti-inflammatory properties of related compounds, it was found that specific structural modifications led to increased efficacy in reducing pro-inflammatory cytokine production in vitro. This suggests that 3-Cyclopropyl-6-methyl-1,2-dihydropyrazin-2-one may similarly modulate inflammatory responses .
Research Findings
Recent investigations into the biological activities of 3-Cyclopropyl-6-methyl-1,2-dihydropyrazin-2-one have revealed promising results:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
